molecular formula C17H27NO B1416819 3-methoxy-N-[5-methyl-2-(propan-2-yl)cyclohexyl]aniline CAS No. 1218627-81-6

3-methoxy-N-[5-methyl-2-(propan-2-yl)cyclohexyl]aniline

Cat. No. B1416819
M. Wt: 261.4 g/mol
InChI Key: WRENWCVRVNPBPP-UHFFFAOYSA-N
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Description

“3-methoxy-N-[5-methyl-2-(propan-2-yl)cyclohexyl]aniline” is a chemical compound that belongs to the family of cyclohexylamines. It has a CAS Number of 1218627-81-6 and a molecular weight of 261.41 . The IUPAC name for this compound is N-(2-isopropyl-5-methylcyclohexyl)-3-methoxyaniline .


Molecular Structure Analysis

The InChI code for “3-methoxy-N-[5-methyl-2-(propan-2-yl)cyclohexyl]aniline” is 1S/C17H27NO/c1-12(2)16-9-8-13(3)10-17(16)18-14-6-5-7-15(11-14)19-4/h5-7,11-13,16-18H,8-10H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Synthesis and Characterization

  • A study on the synthesis and characterization of various substituted acyl thiourea compounds, including those derived from cyclohexanecarbonyl isothiocyanate and primary amines like 2-methyl aniline, provides insight into the structural and chemical properties of such compounds (Haribabu et al., 2015).

Applications in Tuberculosis and Cancer Research

  • In the context of tuberculosis and cancer research, in silico molecular docking studies involving compounds synthesized from cyclohexanecarbonyl isothiocyanate and various primary amines (including 2-methyl aniline) have been performed. These studies target enzymes like DprE1 and HSP90, relevant to tuberculosis and cancer respectively (Haribabu et al., 2015).

Antimicrobial Activity

  • Research has shown that certain synthesized aniline derivatives exhibit significant antimicrobial activities. For instance, studies on 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline derivatives demonstrated moderate to good antimicrobial activities against various bacterial and fungal strains (Kavitha et al., 2016).

Drug Development for Cancer Treatment

  • Research on the development of combretastatin-A-4 derivatives, such as DAT-230, a compound closely related to aniline derivatives, shows promise in cancer treatment. DAT-230, for example, has demonstrated anti-tumor activity by inducing microtubule de-polymerization and apoptosis in human gastric adenocarcinoma cells (Qiao et al., 2013).

Development of Fluorescent Sensors

  • A novel fluorescent sensor for aluminum(III) ions, (E)-4-Methoxy-N-((8-methylquionline-2yl)methylene)aniline, was synthesized and characterized, demonstrating potential applications in detecting aluminum concentrations in biological systems (Tian et al., 2015).

properties

IUPAC Name

3-methoxy-N-(5-methyl-2-propan-2-ylcyclohexyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c1-12(2)16-9-8-13(3)10-17(16)18-14-6-5-7-15(11-14)19-4/h5-7,11-13,16-18H,8-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRENWCVRVNPBPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)NC2=CC(=CC=C2)OC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-[5-methyl-2-(propan-2-yl)cyclohexyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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